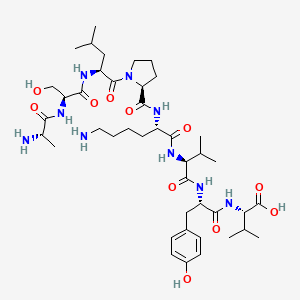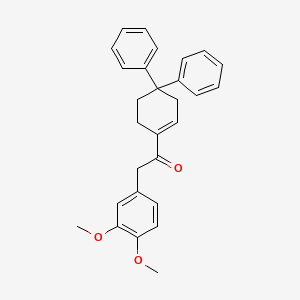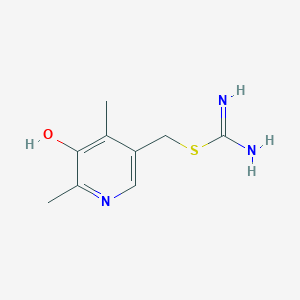
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a dipropylamino group at the 7th position, a trifluoromethyl group at the 4th position, and a quinolinone core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C-H functionalization of quinolin-2(1H)-ones using various reagents and catalysts. For instance, photoredox-catalyzed direct C-H fluoroalkylation with (fluoroalkyl)triphenylphosphonium salts and alkenes has been reported . This method provides a practical approach for generating diverse fluoroalkyl-containing quinolin-2(1H)-ones with good reaction efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the substituents.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinone core or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoroalkylation reactions can yield fluoroalkyl-containing quinolin-2(1H)-ones .
科学的研究の応用
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Quinolin-2(1H)-one Derivatives: These compounds share the quinolinone core structure but differ in their substituents.
Fluoroalkyl-Containing Quinolinones: These compounds have similar fluoroalkyl groups but may differ in other substituents.
Uniqueness: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the specific combination of the dipropylamino group, trifluoromethyl group, and quinolinone core
特性
CAS番号 |
661474-60-8 |
|---|---|
分子式 |
C16H19F3N2O |
分子量 |
312.33 g/mol |
IUPAC名 |
7-(dipropylamino)-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19F3N2O/c1-3-7-21(8-4-2)11-5-6-12-13(16(17,18)19)10-15(22)20-14(12)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |
InChIキー |
YMWPAQJSSZLVFW-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)


![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

